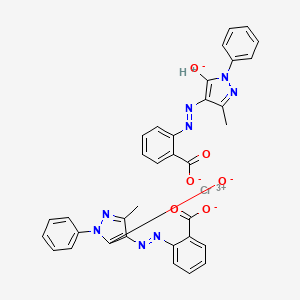

![molecular formula C20H30O3 B1181701 (1S,4S,9S,10R,13R,14S)-5,5,9-Trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid CAS No. 151561-88-5](/img/structure/B1181701.png)

(1S,4S,9S,10R,13R,14S)-5,5,9-Trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules often involves multiple steps, including the formation of cyclic structures through reactions like the Diels-Alder reaction, ozonolysis, and subsequent reduction or functional group transformations. For instance, Wu and Chern (1997) detailed the synthesis of tetraoxapentacyclo derivatives via ozonolysis followed by reduction with dimethyl sulfide, yielding compounds with moderate yields (Wu & Chern, 1997). Such methodologies can be indicative of the synthetic routes that might be explored for the compound .

Molecular Structure Analysis

The molecular structure of complex molecules is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. Schumann et al. (1997) presented the optimized synthesis and molecular structure determination of macrocyclic polyamine polycarboxylic ligands, highlighting the utility of these techniques in confirming the structure of synthesized compounds (Schumann et al., 1997).

Chemical Reactions and Properties

Chemical reactions and properties of a compound can be inferred from studies on similar molecules. For example, the base-promoted rearrangement of dibromopentacyclo derivatives as studied by Hasegawa et al. (1993) provides insight into potential reactivity pathways and the influence of structural features on these reactions (Hasegawa et al., 1993).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure are critical for understanding the behavior of chemical compounds in different environments. While specific data on the compound of interest may not be readily available, studies on structurally similar compounds can provide valuable insights.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for determining the utility and application of a compound. Research on related compounds, such as the study on the synthesis and characterization of tetraazamacrocylic ligands by Xu, Ni, and Lin (1986), can offer clues to the chemical behavior of the compound (Xu, Ni, & Lin, 1986).

Scientific Research Applications

Biocatalyst Inhibition and Microbial Tolerance to Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties at concentrations below desired yields, present both a challenge and an opportunity in biofuel production. Strategies to increase microbial tolerance to these acids include metabolic engineering of microbes such as Escherichia coli and Saccharomyces cerevisiae. Enhancements in cell membrane properties and intracellular pH regulation are key to developing robust strains for industrial applications (Jarboe et al., 2013).

Corrosion Influence of Carboxylic Acids

Low molecular weight carboxylic acids, found in atmospheric pollutants, significantly contribute to the corrosion of metals such as copper. Understanding the relative aggressiveness of these acids helps in developing better corrosion resistance materials and strategies, essential for industries dealing with metal preservation and longevity (Bastidas & La Iglesia, 2007).

Novel Bonding Modes of Carbon and Group 14 Atoms

Recent theoretical studies demonstrate that group 14 atoms (C-Pb) behave as bidentate Lewis acids, forming unique donor-acceptor complexes. This insight into the electronic structure and chemical reactivity of these complexes opens avenues for the design of new materials and catalysts (Frenking et al., 2014).

Pyrolysis of Polysaccharides and Carboxylic Acid Formation

Understanding the chemical mechanisms involved in the pyrolysis of polysaccharides and the formation of carboxylic acids such as glycolaldehyde, acetol, and acetic acid is crucial for bioenergy production. This knowledge aids in optimizing the pyrolysis process for higher efficiency and lower environmental impact (Ponder & Richards, 2010).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is pivotal for producing bio-based plastics. Advances in solvent developments, including ionic liquids, improve the efficiency of carboxylic acid extractions, contributing to more sustainable chemical processes (Sprakel & Schuur, 2019).

properties

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,15+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNQVOKZMHGJK-OAAASAAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile](/img/no-structure.png)